2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-12(17)11(16)6-10/h2-6H,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAMTEXZHKVGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to act specifically onEdg-5 , which is a sphingosine-1-phosphate receptor .
Mode of Action
Based on its structural similarity to other compounds, it may act as anantagonist to the sphingosine-1-phosphate receptor.
Biochemical Pathways
The compound’s interaction with the sphingosine-1-phosphate receptor could potentially affect various biochemical pathways. This receptor plays a crucial role in many biological processes, including cell proliferation, survival, migration, and differentiation.
Result of Action
Compounds acting on the sphingosine-1-phosphate receptor have been found useful as remedies for various conditions, including fibrosis, arteriosclerosis, coronary vasospasm, asthma, nephritis, nerve disorder, peripheral nerve disorder, rheumatoid arthritis, systemic lupus erythematosus (sle), and cancer.
Biological Activity
The compound 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article details the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.79 g/mol. The structure features a thiophene ring, a chloro-fluorobenzyl moiety, and an oxoethyl group, contributing to its unique physicochemical properties.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in critical biological pathways. The presence of the chloro and fluorine substituents enhances lipophilicity, promoting better membrane penetration and interaction with specific biological targets.
Antitumor Activity
Studies have demonstrated that compounds similar to This compound exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 6.4 nM against MDM2, indicating potent inhibition of cell growth in cancer cell lines such as SJSA-1 .
Enzymatic Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. For example, derivatives have shown effective inhibition against bacterial topoisomerases with IC50 values ranging from 0.0033 to 0.046 µg/mL, indicating strong antibacterial properties .
Case Studies
- MDM2 Inhibition : A study focused on the design and synthesis of MDM2 inhibitors revealed that compounds with similar structures exhibited high binding affinity and significant cellular potency against cancer cells .
- Antibacterial Properties : Another investigation into thiazole derivatives demonstrated that certain structural modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in our compound could yield promising results .
- Toxicological Profile : Assessments of related compounds indicated a favorable safety profile, with low hepatotoxicity and mutagenicity observed in vitro . This suggests that This compound may also possess a manageable toxicity profile.
Data Summary
The following table summarizes the biological activity data for related compounds:
Scientific Research Applications
Target Receptors
Research indicates that compounds structurally similar to 2-((3-Chloro-4-fluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate may act as antagonists to the sphingosine-1-phosphate receptor (Edg-5). This receptor plays a critical role in various biological processes including cell proliferation, survival, migration, and differentiation.
Biochemical Pathways
By interacting with the sphingosine-1-phosphate receptor, this compound may influence several biochemical pathways that are crucial for cellular function. Such interactions have been linked to therapeutic effects in conditions like fibrosis, arteriosclerosis, asthma, and certain cancers.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For instance, related compounds have shown significant inhibitory effects on cancer cell lines. One study reported an IC50 value of 6.4 nM against MDM2, indicating potent inhibition of cell growth in cancer cells such as SJSA-1 .
Anti-inflammatory Effects
The compound's interaction with the sphingosine-1-phosphate receptor suggests potential applications in treating inflammatory diseases. Research has indicated that modulation of this receptor can alleviate symptoms associated with rheumatoid arthritis and systemic lupus erythematosus.
Study 1: Anticancer Properties
A recent study investigated the effects of related compounds on various cancer cell lines. The findings demonstrated that these compounds exhibited significant growth inhibition across multiple types of cancer cells, suggesting a promising avenue for developing new anticancer therapies .
Study 2: Cardiovascular Applications
Another case study focused on the cardiovascular implications of compounds targeting the sphingosine-1-phosphate receptor. The results indicated that these compounds could potentially mitigate conditions like coronary vasospasm and atherosclerosis by modulating vascular smooth muscle cell behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
